![molecular formula C17H23N3O2 B2485430 (R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-47-3](/img/structure/B2485430.png)
(R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate
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Description
(R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as SIB-1757 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- ®-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate may inhibit influenza A virus, making it a candidate for further investigation .
- Other indole derivatives have also exhibited antiviral activity against Coxsackie B4 virus .
Antitubercular Activity
Given the importance of finding new antitubercular agents, evaluating ®-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate for its efficacy against Mycobacterium tuberculosis could be worthwhile.
properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-15-8-9-20(12-15)11-14-6-4-13(10-18)5-7-14/h4-7,15H,8-9,11-12H2,1-3H3,(H,19,21)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNWWZIPFHYKX-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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